molecular formula C22H17N3O3 B5396886 1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine

1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine

Cat. No.: B5396886
M. Wt: 371.4 g/mol
InChI Key: XHFSYYDPIIIQNE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine is a complex organic compound characterized by the presence of a phthalazine core substituted with a 3,4-dimethylphenyl group and a 2-nitrophenoxy group

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22(24-23-21)28-20-10-6-5-9-19(20)25(26)27/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFSYYDPIIIQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a phthalazine derivative reacts with 2-nitrophenol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)phthalazine: Similar structure but with a methoxy group instead of a nitro group.

    1-(3,4-dimethylphenyl)-4-(2-chlorophenoxy)phthalazine: Contains a chlorine atom instead of a nitro group.

Uniqueness

1-(3,4-dimethylphenyl)-4-(2-nitrophenoxy)phthalazine is unique due to the presence of both a 3,4-dimethylphenyl group and a 2-nitrophenoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

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